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molecular formula C13H10ClF2NO B8292873 2'-Chloro-3,5-difluoro-5'-methoxybiphenyl-4-amine

2'-Chloro-3,5-difluoro-5'-methoxybiphenyl-4-amine

Cat. No. B8292873
M. Wt: 269.67 g/mol
InChI Key: NFYSQKPCAUGSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08686048B2

Procedure details

The title compound (97 mg) was prepared from 4-bromo-2,6-difluoroaniline (100 mg, 0.48 mmol) and 2-chloro-5-methoxyphenylboronic acid (116 mg, 0.62 mmol) as a yellow solid. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 7.40 (d, J 9.6, 1H), 7.02 (d, J 7.7, 2H), 6.92 (s, 2H), 5.39 (s, 2H), 3.77 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
116 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:13]=1B(O)O>>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:13]=1[C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)F)F
Name
Quantity
116 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OC)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OC)C1=CC(=C(C(=C1)F)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 97 mg
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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